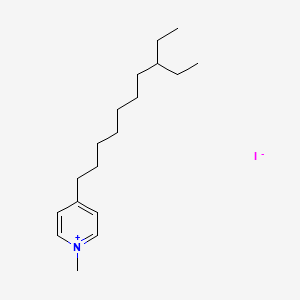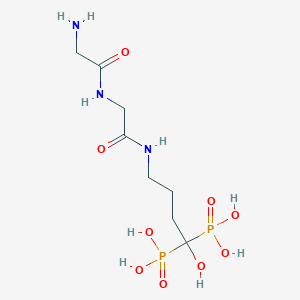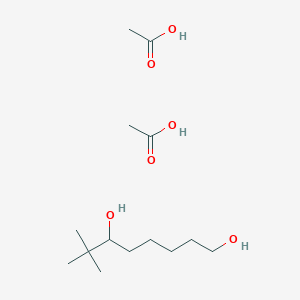
Acetic acid;7,7-dimethyloctane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;7,7-dimethyloctane-1,6-diol is an organic compound that combines the properties of acetic acid and a diol Acetic acid is a well-known weak organic acid with the chemical formula CH3COOH, commonly used in various industrial and laboratory applications The compound 7,7-dimethyloctane-1,6-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7,7-dimethyloctane-1,6-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with 7,7-dimethyloctane-1,6-diol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+HOCH2(CH2)5C(CH3)2CH2OH→CH3COOCH2(CH2)5C(CH3)2CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific conditions and equipment used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;7,7-dimethyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;7,7-dimethyloctane-1,6-diol depends on its specific application and the target molecules it interacts with. In general, the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The acetic acid moiety can act as a weak acid, donating protons and participating in acid-base reactions.
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethyloctane-1,6-diol: A diol with similar structural features but lacking the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the diol component.
Other diols: Compounds like 1,2-ethanediol (ethylene glycol) and 1,3-propanediol, which have different carbon chain lengths and substitution patterns.
Uniqueness
Acetic acid;7,7-dimethyloctane-1,6-diol is unique due to the combination of acetic acid and a diol in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propiedades
Número CAS |
116431-03-9 |
|---|---|
Fórmula molecular |
C14H30O6 |
Peso molecular |
294.38 g/mol |
Nombre IUPAC |
acetic acid;7,7-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2.2C2H4O2/c1-10(2,3)9(12)7-5-4-6-8-11;2*1-2(3)4/h9,11-12H,4-8H2,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
IUTMEWWJTXMHOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(C)(C)C(CCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


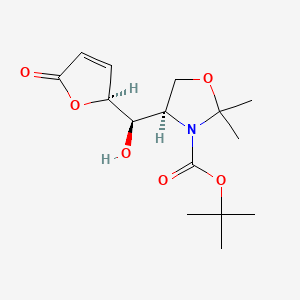
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
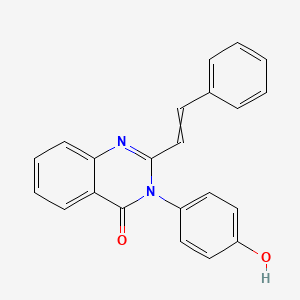
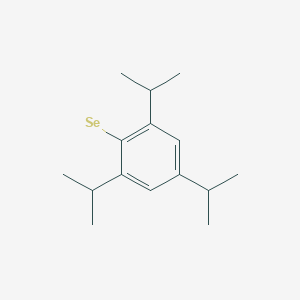

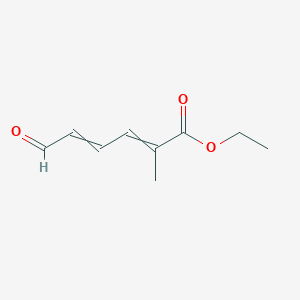
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)


![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)

